

Fulacimstat: A Favorable Safety Profile Compared to Traditional Anticoagulants

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Compound of Interest		
Compound Name:	Fulacimstat	
Cat. No.:	B607566	Get Quote

For researchers, scientists, and drug development professionals, a critical evaluation of a novel compound's safety is paramount. **Fulacimstat**, a first-in-class chymase inhibitor, presents a compelling safety profile, particularly concerning bleeding risk, when contrasted with established anticoagulants such as warfarin, direct oral anticoagulants (DOACs) like rivaroxaban and apixaban, and heparin. While direct head-to-head clinical trials are not yet available, a comparative analysis of data from their respective clinical studies reveals significant differences in their safety profiles, positioning **fulacimstat** as a potentially safer alternative where profibrinolytic activity is desired without the commensurate bleeding hazard of traditional anticoagulants.

Fulacimstat's primary mechanism of action—inhibiting chymase to enhance the body's natural clot dissolution (fibrinolysis)—fundamentally differs from that of traditional anticoagulants, which primarily prevent clot formation by interfering with the coagulation cascade. This distinction is the cornerstone of its favorable safety profile. Clinical trials of fulacimstat, including the CHIARA MIA 1 and 2 studies, have consistently demonstrated that the drug is safe and well-tolerated, with no clinically relevant effects on vital signs, blood pressure, heart rate, or potassium levels when compared to placebo.[1][2] The emerging understanding is that chymase inhibitors, like fulacimstat, are potential profibrinolytic drugs with a low bleeding risk.

In contrast, the primary safety concern with all traditional anticoagulants is an increased risk of bleeding. This can range from minor bleeding to severe, life-threatening hemorrhages.

Comparative Safety Data







To facilitate a clear comparison, the following tables summarize the key safety findings for **fulacimstat** and other major anticoagulants. It is important to note that the patient populations and indications in the **fulacimstat** trials (cardiac remodeling) differ from those in the anticoagulant trials (atrial fibrillation, venous thromboembolism).



Drug	Drug Class	Key Safety Findings from Clinical Trials	Bleeding Risk	Other Notable Adverse Events
Fulacimstat	Chymase Inhibitor	Safe and well-tolerated in Phase 2 trials (CHIARA MIA 1 & 2, CADA DIA). No clinically relevant effects on vital signs or potassium levels compared to placebo.	Preclinical and mechanistic data suggest a low bleeding risk. Clinical trial data has not shown an increased bleeding risk.	In the CHIARA MIA 2 trial, 64.8% of patients on fulacimstat reported treatment- emergent adverse events, compared to 75.5% in the placebo group. Specific adverse event data is not extensively detailed in published literature.
Warfarin	Vitamin K Antagonist	Effective but has a narrow therapeutic window and numerous drug and food interactions, requiring frequent monitoring.	Annual risk of major bleeding is reported to be between 1-3% in clinical trials, but can be higher in real-world settings.	Skin necrosis, purple toe syndrome.
Rivaroxaban	Direct Oral Anticoagulant (Factor Xa inhibitor)	Generally well- tolerated with a predictable anticoagulant effect.	Major bleeding rates vary by indication, but are a significant consideration. Some studies	Nausea, dizziness, headache.



			suggest a higher risk of gastrointestinal bleeding compared to other DOACs.	
Apixaban	Direct Oral Anticoagulant (Factor Xa inhibitor)	Favorable safety profile among DOACs, with studies showing a lower risk of major bleeding compared to warfarin and rivaroxaban.	Lower rates of major and intracranial bleeding compared to warfarin and rivaroxaban in several large studies.	Nausea, anemia, contusion.
Heparin (Unfractionated & LMWH)	Indirect Thrombin and Factor Xa Inhibitor	Effective for acute anticoagulation, but requires parenteral administration and monitoring (for UFH).	Bleeding is the most common and serious adverse effect. Heparin-induced thrombocytopenia (HIT) is a rare but serious complication.	Osteoporosis (with long-term use), injection site reactions.

Bleeding Event Rates in Anticoagulant Trials

The following table provides a more detailed look at the bleeding rates observed in major clinical trials for common anticoagulants. These are provided as a reference for the typical bleeding risks associated with these therapies.



Anticoagulant	Trial (Indication)	Major Bleeding Rate	Clinically Relevant Non-Major Bleeding Rate
Warfarin	Various	1-3% per year (in trials)	Variable
Rivaroxaban	EINSTEIN (VTE Treatment)	1.1%	7.9%
Apixaban	ARISTOTLE (Atrial Fibrillation)	2.13% per year	2.08% per year

Experimental Protocols Fulacimstat Clinical Trials (CHIARA MIA Program)

The safety and tolerability of **fulacimstat** were primary or secondary endpoints in the CHIARA MIA 1 and 2 trials. The methodologies for assessing safety included:

- Adverse Event Monitoring: Systematic collection of all adverse events (AEs) and serious adverse events (SAEs) reported by participants or observed by investigators. AEs were coded using the Medical Dictionary for Regulatory Activities (MedDRA).
- Vital Signs: Regular monitoring of blood pressure, heart rate, respiratory rate, and body temperature.
- Laboratory Tests: Comprehensive blood chemistry and hematology panels at baseline and regular intervals throughout the studies to monitor organ function (liver, kidney), electrolytes (including potassium), and blood cell counts.
- Electrocardiograms (ECGs): Performed at baseline and at specified follow-up times to monitor cardiac electrical activity.

The trial designs were randomized, double-blind, and placebo-controlled, which are the gold standard for assessing the safety and efficacy of a new drug.

Anticoagulant Clinical Trials (General Methodology)



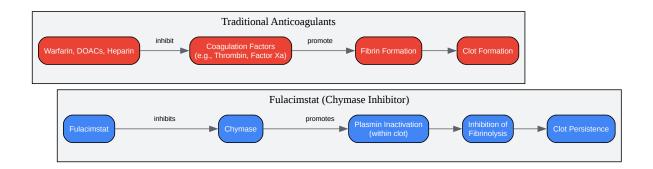
Clinical trials for anticoagulants such as warfarin, rivaroxaban, and apixaban rigorously assess bleeding risk as a primary safety endpoint. Key components of their safety assessment protocols include:

- Standardized Bleeding Definitions: Utilization of validated bleeding scales such as the International Society on Thrombosis and Haemostasis (ISTH) criteria, Thrombolysis in Myocardial Infarction (TIMI) bleeding criteria, or the Bleeding Academic Research Consortium (BARC) definitions to ensure consistent and objective reporting of bleeding events.
- Adjudication Committees: Establishment of independent, blinded clinical event committees to adjudicate all reported bleeding and thrombotic events to ensure accuracy and consistency in classification.
- Intensive Monitoring: Frequent patient contact and follow-up to promptly identify and document any bleeding events.
- Subgroup Analyses: Pre-specified analyses of bleeding rates in different patient subgroups (e.g., by age, renal function, or concomitant medications) to identify populations at higher risk.

Signaling Pathways and Experimental Workflows Mechanism of Action: Fulacimstat vs. Traditional Anticoagulants

The distinct mechanisms of action of **fulacimstat** and traditional anticoagulants are central to their differing safety profiles, particularly concerning bleeding risk.





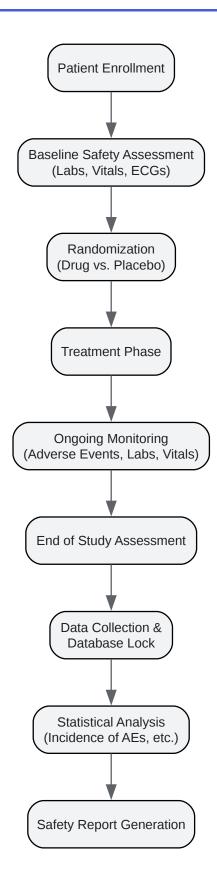
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Figure 1: Comparative Mechanisms of Action

Experimental Workflow for Safety Assessment in Clinical Trials

The general workflow for assessing the safety of a new drug in a clinical trial involves several key steps, from data collection to analysis and reporting.





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Figure 2: Clinical Trial Safety Assessment Workflow



Conclusion

In conclusion, **fulacimstat**'s safety profile appears to be notably different from and potentially superior to that of traditional anticoagulants, primarily due to its mechanism of action that is not directly tied to the systemic coagulation cascade. The low risk of bleeding observed with chymase inhibitors, as suggested by preclinical and early clinical data for **fulacimstat**, is a significant advantage. While **fulacimstat** was not developed as a primary anticoagulant, its profibrinolytic properties make it a subject of interest for conditions where clot dissolution is beneficial. For researchers and drug development professionals, **fulacimstat** represents a novel therapeutic approach with a promising safety profile that warrants further investigation, particularly in indications where the risk of bleeding with current anticoagulants is a major clinical challenge. Further large-scale clinical trials directly comparing **fulacimstat** to traditional anticoagulants in relevant patient populations are needed to definitively establish its comparative safety and efficacy.

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- 2. Effects of the chymase inhibitor fulacimstat on adverse cardiac remodeling after acute myocardial infarction-Results of the Chymase Inhibitor in Adverse Remodeling after Myocardial Infarction (CHIARA MIA) 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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